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Compound of Interest

Compound Name: 4,5-Dimethylhexan-1-ol

Cat. No.: B15181269

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available spectroscopic and physical data for
the saturated alcohol 4,5-Dimethylhexan-1-ol. Due to a lack of publicly available experimental
spectra for this specific compound, this document presents computed data from reputable
chemical databases. Furthermore, it outlines standardized, representative experimental
protocols for acquiring key spectroscopic data (*H NMR, 3C NMR, IR, and Mass Spectrometry)
for a compound of this nature. This guide is intended to serve as a reference for researchers
and professionals in the fields of chemistry and drug development, offering a foundational
understanding of the expected spectroscopic characteristics of 4,5-Dimethylhexan-1-ol.

Compound Identification
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Identifier Value

IUPAC Name 4,5-dimethylhexan-1-ol

Molecular Formula CsH180[1]

Molecular Weight 130.23 g/mol [1]

CAS Number 60564-76-3[1]

Canonical SMILES Cc(C)c(c)ceceoi]

InChl Key QABJATQYUASJEM-UHFFFAQOYSA-NI[1]

Computed Physical Properties

The following table summarizes the computed physical and chemical properties of 4,5-
Dimethylhexan-1-ol. These values are predicted and have not been experimentally verified in
the available literature.

Property Value Source
XLogP3-AA 24 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

Count 1 PubChem
Rotatable Bond Count 4 PubChem
Exact Mass 130.135765193 Da PubChem|[1]
Monoisotopic Mass 130.135765193 Da PubChem[1]
Topological Polar Surface Area  20.2 A2 PubChem
Heavy Atom Count 9 PubChem
Complexity 59.6 PubChem

Spectroscopic Data (Predicted)
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No experimental spectroscopic data for 4,5-Dimethylhexan-1-ol was found in a
comprehensive search of publicly available databases and literature. The following sections
provide a general overview of the expected spectral characteristics based on the compound's
structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the different
hydrogen environments. The hydroxyl proton will likely appear as a broad singlet, the protons
on the carbon bearing the hydroxyl group as a triplet, and the various methyl and methylene
protons in the upfield region with complex splitting patterns due to diastereotopicity.

13C NMR: The carbon NMR spectrum is predicted to show eight distinct signals, corresponding
to the eight carbon atoms in the molecule. The carbon attached to the hydroxyl group would be
the most downfield signal among the sp3 carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 4,5-Dimethylhexan-1-ol is expected to exhibit characteristic absorption
bands for an alcohol. A strong, broad band in the region of 3200-3600 cm~* would correspond
to the O-H stretching vibration. Strong C-H stretching vibrations would be observed in the
2850-2960 cm~1 region.[2] A distinct C-O stretching vibration should appear in the 1050-1150
cm~!range.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M*) at m/z = 130. The
fragmentation pattern would likely involve the loss of a water molecule (M-18), and various
alpha-cleavages around the alcohol and the branched alkyl chain.

Representative Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a
liquid alcohol like 4,5-Dimethylhexan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs, D20) in a standard 5 mm NMR tube. Add a small amount of
an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Tune and shim the spectrometer to the sample.

o Acquire a one-dimensional proton spectrum with a spectral width of approximately 12
ppm, centered around 6 ppm.

o Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

o Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise
ratio.

e 13C NMR Acquisition:

[e]

Acquire a one-dimensional carbon spectrum with proton decoupling.

o

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

[¢]

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

[¢]

Collect a larger number of scans (typically 128 or more) due to the lower natural
abundance of 13C.

o Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs).
Phase the resulting spectra and perform baseline correction. Integrate the *H NMR signals
and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, apply a thin film of the neat liquid between two salt
plates (e.g., NaCl or KBr).
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e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition:

[¢]

Acquire a background spectrum of the clean, empty salt plates.

[¢]

Place the sample in the spectrometer's sample compartment.

[e]

Acquire the sample spectrum over a range of 4000 to 400 cm™1,

o

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method
such as direct injection, or through a gas chromatograph (GC-MS) for separation from any
impurities.

« lonization: Utilize a standard ionization technique such as electron ionization (El) at 70 eV.

e Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular
weight and fragments (e.g., m/z 30-200).

» Data Acquisition and Processing: The instrument's data system will record the abundance of
ions at each m/z value to generate the mass spectrum.

Visualizations
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Workflow for Spectroscopic Analysis of 4,5-Dimethylhexan-1-ol
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Caption: Workflow for the spectroscopic analysis of 4,5-Dimethylhexan-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4,5-Dimethylhexan-1-ol: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15181269#spectroscopic-data-for-4-5-
dimethylhexan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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